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## Compound of Interest

Compound Name: *Methyl 1-methyl-1H-indazole-7-carboxylate*

CAS No.: *1092351-84-2*

Cat. No.: *B1416166*

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## Abstract

**Methyl 1-methyl-1H-indazole-7-carboxylate** is a pivotal building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. Its structural motif is present in a range of biologically active molecules, making its efficient and scalable synthesis a topic of significant interest for drug development professionals. This document provides a comprehensive, field-proven guide for the large-scale synthesis of this compound. We present a robust, two-step synthetic route commencing from the commercially available 1H-indazole-7-carboxylic acid. The protocol emphasizes strategic choices for ensuring high yields, regiochemical purity, and operational safety, addressing the critical challenges associated with the selective N-methylation of the indazole ring system. Detailed experimental procedures, process safety considerations, and characterization data are provided to ensure reproducibility and scalability for researchers and process chemists.

## Introduction and Synthetic Strategy

The indazole nucleus is a privileged scaffold in drug discovery, with numerous derivatives demonstrating potent pharmacological activities.[1][2] The target molecule, **Methyl 1-methyl-1H-indazole-7-carboxylate**, combines this core with functional handles—an ester and a specific N-methyl regioisomer—that are crucial for further molecular elaboration.

The primary challenge in synthesizing N-alkylated indazoles is controlling the regioselectivity of the alkylation step. The indazole anion can be alkylated at either the N1 or N2 position, often yielding a mixture of products.[3][4] While the N2-alkylated product is often kinetically favored, the N1-isomer represents the thermodynamically more stable, benzenoid form, which is typically desired.[4][5][6]

Our strategy is designed for scalability and regiochemical control, proceeding in two distinct stages:

- **Esterification:** Conversion of the starting material, 1H-indazole-7-carboxylic acid, to its corresponding methyl ester. This step utilizes a classic Fischer esterification, a reliable and cost-effective method suitable for large-scale production.
- **Regioselective N-Methylation:** Selective methylation at the N1 position of the indazole ring. The protocol employs conditions designed to favor the formation of the thermodynamically stable N1-methyl isomer, a critical step for ensuring the purity of the final product.[7]

This approach avoids complex, multi-step ring-forming reactions and begins with a readily available advanced intermediate, making it an efficient pathway for producing multi-gram to kilogram quantities of the target compound.



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Caption: High-level overview of the two-step synthetic pathway.

## Part I: Synthesis of Methyl 1H-indazole-7-carboxylate (Intermediate)

### Principle and Mechanistic Insight

This step involves the acid-catalyzed esterification of a carboxylic acid with methanol. The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (sulfuric acid), which enhances the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the methyl ester. This equilibrium-driven reaction is pushed towards the product by using a large excess of methanol, which serves as both a reagent and the solvent.

### Detailed Experimental Protocol

Materials and Reagents



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Procedure

- **Reaction Setup:** To a 2 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1H-indazole-7-carboxylic acid (100.0 g, 0.617 mol).

- **Reagent Addition:** Add methanol (1.0 L) to the flask and stir to create a suspension. Carefully and slowly, add concentrated sulfuric acid (9.0 mL, 0.167 mol) to the stirring suspension. Caution: The addition of sulfuric acid to methanol is exothermic.
- **Reaction:** Heat the reaction mixture to reflux (approx. 65°C) and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
- **Workup - Quenching:** After cooling the mixture to room temperature, slowly pour it into a beaker containing ice-cold deionized water (1.0 L). A white precipitate of the product will form.
- **Neutralization:** Slowly add saturated sodium bicarbonate solution to the aqueous mixture with vigorous stirring until the pH is neutral (pH 7-8). This step neutralizes the excess sulfuric acid.
- **Isolation:** Isolate the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water (3 x 200 mL) to remove any residual salts.
- **Drying:** Dry the collected solid in a vacuum oven at 50-60°C to a constant weight.

## Expected Results and Characterization

- **Yield:** Typically 90-95%.
- **Appearance:** White to off-white solid.
- **Purity (HPLC):** >98%.
- **<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>):** δ 13.55 (s, 1H, NH), 8.25 (s, 1H), 8.10 (d, 1H), 7.85 (d, 1H), 7.20 (t, 1H), 3.95 (s, 3H, OCH<sub>3</sub>).

## Part II: Large-Scale Synthesis of Methyl 1-methyl-1H-indazole-7-carboxylate

### Principle and Mechanistic Insight

This protocol focuses on the selective N1-methylation of the indazole ring. The reaction proceeds via deprotonation of the indazole NH by a suitable base (e.g., potassium carbonate) to form the indazolide anion. This anion is a bidentate nucleophile with electron density on both N1 and N2. While N2 is often more kinetically accessible, the N1-alkylated product is thermodynamically more stable due to the preservation of the aromatic benzenoid system.<sup>[6]</sup> By using a polar aprotic solvent like DMF and moderate heating, the reaction equilibrium is driven towards the more stable N1-isomer. Dimethyl sulfate is used as a cost-effective and efficient methylating agent for large-scale applications.



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Caption: Simplified mechanism for the N-methylation of indazole.

## Detailed Experimental Protocol

Materials and Reagents



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### Procedure

- **Reaction Setup:** In a 2 L three-neck flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, add Methyl 1H-indazole-7-carboxylate (100.0 g, 0.568 mol) and potassium carbonate (117.0 g, 0.846 mol).
- **Solvent Addition:** Add DMF (750 mL) to the flask and begin stirring to form a suspension.
- **Methylating Agent Addition:** Slowly add dimethyl sulfate (75.0 mL, 0.795 mol) dropwise via the addition funnel over 30-45 minutes. Maintain the internal temperature below 30°C during the addition, using an ice bath if necessary. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood.
- **Reaction:** After the addition is complete, heat the reaction mixture to 50-55°C and stir for 4-6 hours. Monitor the reaction for the disappearance of the starting material by TLC or HPLC.
- **Workup - Quenching:** Cool the reaction mixture to room temperature. In a separate large vessel (e.g., a 10 L bucket), place 4.0 L of cold deionized water. Slowly and carefully pour the reaction mixture into the water with vigorous stirring. A precipitate will form.
- **Isolation:** Continue stirring the aqueous suspension for 1-2 hours to ensure complete precipitation. Collect the solid product by vacuum filtration.
- **Washing:** Wash the filter cake extensively with deionized water (3 x 500 mL) to remove DMF and inorganic salts.

- **Purification by Recrystallization:** Transfer the crude, damp solid to a 1 L flask. Add isopropanol (approx. 250-300 mL) and heat to reflux until all the solid dissolves. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to complete crystallization.
- **Final Isolation and Drying:** Collect the purified crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry in a vacuum oven at 45-50°C to a constant weight.

## Process Safety and Scalability Considerations

- **Dimethyl Sulfate:** This reagent is highly toxic, corrosive, and a potential carcinogen. All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including butyl rubber gloves, a lab coat, and safety goggles. A dedicated quenching solution (e.g., aqueous ammonia) should be readily available for any spills.
- **Exotherm Control:** The N-methylation reaction can be exothermic, especially during the addition of the alkylating agent. For larger scales, a reactor with a cooling jacket is recommended to maintain precise temperature control.
- **Workup:** The quench step (pouring the DMF solution into water) can be exothermic and may release dissolved gases. The addition must be slow and controlled.
- **Purification:** While chromatography can be used for small-scale purification, recrystallization is the preferred method for large-scale synthesis due to its efficiency and cost-effectiveness.

## Data Summary and Troubleshooting

### Summary of Results



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### Troubleshooting Guide



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## Conclusion

The two-step protocol detailed herein provides a highly efficient, scalable, and reliable method for the synthesis of **Methyl 1-methyl-1H-indazole-7-carboxylate**. By employing classic, well-understood reactions and carefully controlling conditions to ensure high regioselectivity in the critical N-methylation step, this guide enables the production of high-purity material suitable for advanced pharmaceutical research and development. The emphasis on process safety and large-scale purification techniques ensures that this protocol is directly applicable in a process chemistry environment.

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